molecular formula C7H8N2O B1583825 2-Pyridineacetamide CAS No. 5451-39-8

2-Pyridineacetamide

Cat. No. B1583825
CAS RN: 5451-39-8
M. Wt: 136.15 g/mol
InChI Key: UXVCEKRAZBZVSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Pyridineacetamide consists of a pyridine ring attached to an acetamide group. The linear formula of 2-Pyridineacetamide is C7H8N2O .

Safety and Hazards

The safety data sheet for 2-Pyridineacetamide was not available at the time of my last update . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all relevant safety protocols.

Mechanism of Action

Target of Action

The primary target of 2-Pyridineacetamide is specific enzyme activities, including cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

2-Pyridineacetamide interacts with its targets by inhibiting their activities . By inhibiting COX-2, 2-Pyridineacetamide can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

Given its inhibition of cox-2, it’s likely that the arachidonic acid pathway, which leads to the production of prostaglandins, is affected . The downstream effects of this could include a reduction in inflammation and pain.

Result of Action

2-Pyridineacetamide has demonstrated the capacity to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and inducing this process in cancer cells can help to control the growth and spread of cancer.

properties

IUPAC Name

2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCEKRAZBZVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202921
Record name 2-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineacetamide

CAS RN

5451-39-8
Record name 2-Pyridineacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridineacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PYRIDINEACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
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Record name 2-Pyridineacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-pyridineacetamide of interest as a potential Tyrosine Kinase Inhibitor?

A1: While the provided abstract doesn't delve into specific interaction mechanisms, it highlights that 2-pyridineacetamides represent a novel class of Tyrosine Kinase Inhibitors []. This suggests that researchers have identified promising inhibitory activity against Tyrosine Kinases within this chemical class. Further research is necessary to elucidate the specific interactions, structure-activity relationships, and potential therapeutic applications of 2-pyridineacetamides as Tyrosine Kinase Inhibitors.

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